![molecular formula C13H13ClN2O2S B14432155 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-91-5](/img/structure/B14432155.png)
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfanyl group attached to a 3-nitrophenylmethyl moiety. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-2-iodopyridinium iodide.
Nucleophilic Substitution: The iodide is then replaced by a sulfanyl group through a nucleophilic substitution reaction with a thiol derivative of 3-nitrobenzyl chloride.
Ion Exchange: The final step involves an ion exchange reaction to replace the iodide ion with a chloride ion, yielding the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium core can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Its derivatives may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form covalent bonds with thiol-containing proteins.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with the nitro group in the para position.
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}quinolinium chloride: Similar structure but with a quinolinium core instead of a pyridinium core.
1-Methyl-2-{[(3-aminophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
77148-91-5 |
|---|---|
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
1-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13N2O2S.ClH/c1-14-8-3-2-7-13(14)18-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KNHOOTZWPPNXCI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



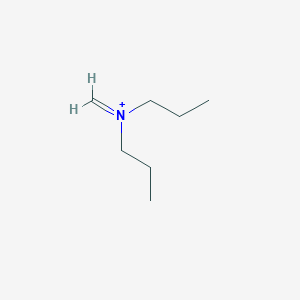



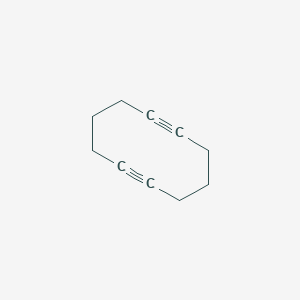
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
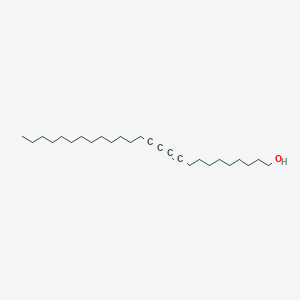

![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
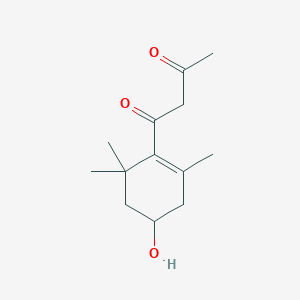
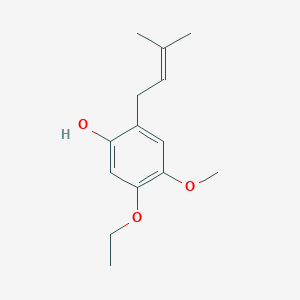
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
